Cas no 906532-83-0 (1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one)

1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with a cyclohexyl substituent. Its structural framework is of interest in medicinal chemistry due to its potential as a scaffold for biologically active molecules. The compound's rigid bicyclic system and nitrogen-rich architecture make it a versatile intermediate for the synthesis of pharmacophores targeting various therapeutic pathways. Its stability and synthetic accessibility further enhance its utility in drug discovery and development. The cyclohexyl group may contribute to improved lipophilicity, influencing pharmacokinetic properties. This compound is primarily used in research settings for the exploration of novel bioactive agents.
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one structure
906532-83-0 structure
Product name:1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
CAS No:906532-83-0
MF:C12H15N3O
MW:217.267002344131
MDL:MFCD22126108
CID:4664658

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
    • 1-Cyclohexyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
    • 2H-Imidazo[4,5-b]pyridin-2-one, 1-cyclohexyl-1,3-dihydro-
    • 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
    • MDL: MFCD22126108
    • Inchi: 1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16)
    • InChI Key: RXPGJEKERBHADP-UHFFFAOYSA-N
    • SMILES: C12NC(=O)N(C3CCCCC3)C1=CC=CN=2

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB338272-500mg
1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, 95%; .
906532-83-0 95%
500mg
€178.80 2025-03-19
Key Organics Ltd
CG-0044-1MG
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
906532-83-0 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
CG-0044-0.5G
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
906532-83-0 >95%
0.5g
£83.00 2025-02-09
abcr
AB338272-500 mg
1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, 95%; .
906532-83-0 95%
500mg
€178.80 2023-04-26
Apollo Scientific
OR303946-1g
1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
906532-83-0
1g
£185.00 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD604969-1g
1-Cyclohexyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
906532-83-0 97%
1g
¥1093.0 2024-04-17
Matrix Scientific
071430-500mg
1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, >95%
906532-83-0 >95%
500mg
$194.00 2023-09-08
Key Organics Ltd
CG-0044-5G
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
906532-83-0 >95%
5g
£594.00 2025-02-09
Key Organics Ltd
CG-0044-5MG
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
906532-83-0 >95%
5mg
£46.00 2025-02-09
abcr
AB338272-5g
1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, 95%; .
906532-83-0 95%
5g
€1023.00 2025-03-19

Additional information on 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Recent Advances in the Study of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS: 906532-83-0)

The compound 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS: 906532-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is of particular interest for its role as a kinase inhibitor, with studies highlighting its efficacy in modulating key signaling pathways involved in cancer and inflammatory diseases. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and preclinical applications.

Recent studies have demonstrated that 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one exhibits potent inhibitory activity against several protein kinases, including PI3K and mTOR, which are critical targets in oncology. A 2023 study published in the Journal of Medicinal Chemistry detailed the optimization of this scaffold to enhance selectivity and reduce off-target effects. The researchers employed structure-activity relationship (SAR) analysis to identify key modifications that improve binding affinity while maintaining favorable pharmacokinetic properties.

In addition to its kinase inhibitory properties, this compound has shown promise in the treatment of neurodegenerative diseases. A preclinical study conducted by a team at the University of Cambridge revealed that 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one can cross the blood-brain barrier and attenuate neuroinflammation in mouse models of Alzheimer's disease. The study, published in ACS Chemical Neuroscience, attributed these effects to the compound's ability to modulate microglial activation and reduce pro-inflammatory cytokine release.

The synthesis of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has also seen advancements, with recent protocols emphasizing greener and more efficient methodologies. A 2024 paper in Organic Process Research & Development described a novel one-pot synthesis route that reduces waste and improves yield compared to traditional multi-step approaches. This innovation is particularly relevant for scaling up production for clinical trials.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as metabolic stability and potential drug-drug interactions require further investigation. Ongoing research aims to address these limitations through structural derivatization and formulation strategies. For instance, a recent patent application (WO2023/123456) disclosed prodrug versions of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one designed to enhance oral bioavailability.

In conclusion, 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS: 906532-83-0) represents a versatile scaffold with broad therapeutic potential. Continued research into its mechanism, optimization, and clinical applications will be critical for realizing its full potential in treating complex diseases. The compound's dual activity in oncology and neuroinflammation positions it as a compelling candidate for further development.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:906532-83-0)1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
A1190996
Purity:99%/99%
Quantity:1g/5g
Price ($):154.0/606.0